![molecular formula C11H9ClN2 B1586987 3-Chloro-6-(4-methylphenyl)pyridazine CAS No. 2165-06-2](/img/structure/B1586987.png)
3-Chloro-6-(4-methylphenyl)pyridazine
Overview
Description
3-Chloro-6-(4-methylphenyl)pyridazine is a chemical compound with the formula C11H9ClN2. It has a molecular weight of 204.656 . It is used in various scientific research applications.
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(4-methylphenyl)pyridazine consists of a pyridazine ring substituted with a chlorine atom at the 3rd position and a 4-methylphenyl group at the 6th position . The IUPAC Standard InChIKey for this compound is MCDSGZGKYCPLMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-6-(4-methylphenyl)pyridazine is a powder at room temperature. It has a melting point of 153-154 degrees Celsius .Scientific Research Applications
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Biological Activity
Pyridazine derivatives, such as “3-Chloro-6-(4-methylphenyl)pyridazine”, have been found to exhibit a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Medicinal Chemistry
Pyridazine-based systems, like “3-Chloro-6-(4-methylphenyl)pyridazine”, are considered ‘privileged structures’ in medicinal chemistry . They have been utilized in many drug discovery programs . Pyridazinone, a derivative of pyridazine, is known as a ‘wonder nucleus’ because it gives out different derivatives with all different types of biological activities .
Pharmaceutical Industry
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . Many such compounds have been used as commercially drugs and agrochemicals .
Agrochemical Applications
Various pyridazinone derivatives are well known as agrochemicals . For example, Pyridaben and Norflurazon are herbicide agents .
Anti-Inflammatory Activity
The 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one, a derivative of pyridazine, was found to have significant anti-inflammatory activity .
Safety and Hazards
The safety information available indicates that 3-Chloro-6-(4-methylphenyl)pyridazine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-chloro-6-(4-methylphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-7-11(12)14-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDSGZGKYCPLMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379589 | |
Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-methylphenyl)pyridazine | |
CAS RN |
2165-06-2 | |
Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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